4-Chloro-6-methylpicolinamide
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Overview
Description
4-Chloro-6-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of picolinamide, where the pyridine ring is substituted with a chlorine atom at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpicolinamide typically involves the chlorination of 6-methylpicolinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpicolinamide is treated with thionyl chloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are typical reducing agents.
Major Products
Substitution Reactions: Products include 4-amino-6-methylpicolinamide or 4-thio-6-methylpicolinamide.
Oxidation Reactions: Products include 4-chloro-6-methylpicolinic acid or 4-chloro-6-methylpicolinaldehyde.
Reduction Reactions: Products include 4-chloro-6-methylpicolinamine.
Scientific Research Applications
4-Chloro-6-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpicolinamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted. For example, it may inhibit tyrosine kinases by mimicking the natural substrate and blocking the phosphorylation process.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpicolinamide: Similar structure but with the methyl group at the 2-position.
4-Chloro-6-ethylpicolinamide: Similar structure but with an ethyl group instead of a methyl group at the 6-position.
4-Bromo-6-methylpicolinamide: Similar structure but with a bromine atom instead of chlorine at the 4-position.
Uniqueness
4-Chloro-6-methylpicolinamide is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKOCLQLWRAMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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